S-30-Hydroxygambogic acid

Description

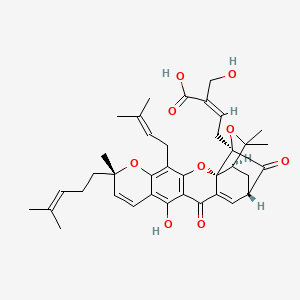

Structure

2D Structure

Properties

Molecular Formula |

C38H44O9 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

(Z)-2-(hydroxymethyl)-4-[(1R,2R,8S,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]but-2-enoic acid |

InChI |

InChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12-/t23-,27-,36+,37+,38+/m1/s1 |

InChI Key |

MNNVIONVHRRQPF-VISJYHKJSA-N |

Isomeric SMILES |

CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/CO)\C(=O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of S-30-Hydroxygambogic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-30-Hydroxygambogic acid (GA-OH), a derivative of the natural compound Gambogic Acid (GA), has emerged as a promising anti-cancer agent with a distinct mechanism of action, particularly in the context of Human Papillomavirus (HPV)-positive cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound. It details its role as an inhibitor of the HPV E6 oncoprotein, leading to the reactivation of tumor suppressor pathways and induction of apoptosis. Furthermore, this guide explores other potential mechanisms, drawing parallels with its parent compound, Gambogic Acid, in modulating key signaling pathways such as PI3K/Akt, NF-κB, MAPK/ERK, and VEGFR2. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic.

Core Mechanism of Action: E6 Oncoprotein Inhibition in HPV-Positive Cancers

The primary and most well-elucidated mechanism of action of this compound is its potent inhibition of the E6 oncoprotein expressed in high-risk HPV-positive cancers.[1][2] The E6 oncoprotein is a key driver of HPV-mediated carcinogenesis, primarily through its ability to target the tumor suppressor protein p53 for proteasomal degradation. By inhibiting E6, this compound effectively rescues p53 from degradation, leading to the restoration of its tumor-suppressive functions.[3]

This inhibition also extends to another critical target of E6, the pro-apoptotic protein caspase-8. E6 is known to bind to and promote the degradation of caspase-8, thereby suppressing the extrinsic apoptosis pathway. This compound has been shown to disrupt the E6-caspase 8 interaction, leading to the stabilization and activation of caspase-8.[3][4]

The restoration of p53 and caspase-8 levels triggers a cascade of downstream events culminating in apoptosis. This includes the upregulation of the cell cycle inhibitor p21 and the activation of executioner caspases, such as caspase-3, leading to programmed cell death in HPV-positive cancer cells.[4]

Signaling Pathway Diagram: E6 Inhibition by this compound

Caption: this compound inhibits the E6 oncoprotein, leading to p53 and caspase-8 stabilization and subsequent apoptosis.

Broader Anti-Cancer Mechanisms: Insights from Gambogic Acid

While the inhibition of E6 is a specific mechanism in HPV-positive cancers, this compound likely shares broader anti-cancer activities with its parent compound, Gambogic Acid. These mechanisms contribute to its potential efficacy in a wider range of malignancies, including HPV-negative cancers.

Modulation of Pro-Survival Signaling Pathways

PI3K/Akt/mTOR Pathway: Gambogic Acid has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell survival, proliferation, and growth.[5][6] This inhibition is often associated with the upregulation of the tumor suppressor PTEN.[5] While direct evidence for this compound is still emerging, its structural similarity to GA suggests it may exert similar effects.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Gambogic Acid is a known inhibitor of NF-κB activation, suppressing the nuclear translocation of the p65 subunit and downregulating NF-κB target genes involved in cell survival and proliferation.[7][8][9]

MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Studies on Gambogic Acid have demonstrated its ability to inhibit this pathway, contributing to its anti-proliferative effects.[10]

Signaling Pathway Diagram: Potential Broader Mechanisms

Caption: Potential inhibition of pro-survival pathways by this compound, based on evidence from Gambogic Acid.

Anti-Angiogenic Effects via VEGFR2 Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Gambogic Acid has been identified as a potent inhibitor of angiogenesis by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11] It inhibits VEGFR2 kinase activity, thereby blocking downstream signaling pathways that mediate endothelial cell proliferation, migration, and tube formation.[11] Given that this compound is a close analog, it is plausible that it retains this anti-angiogenic activity.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | HPV Status | IC50 (µM) | Reference |

| SCC47 | Head and Neck Squamous Cell Carcinoma | Positive | ~0.5 - 1.0 | [3] |

| SCC090 | Head and Neck Squamous Cell Carcinoma | Positive | ~0.5 - 1.0 | [3] |

| SCC104 | Head and Neck Squamous Cell Carcinoma | Positive | < 0.5 | [3] |

| SCC152 | Head and Neck Squamous Cell Carcinoma | Positive | ~0.5 - 1.0 | [3] |

| SCC19 | Head and Neck Squamous Cell Carcinoma | Negative | > 1.0 | [3] |

| SCC29 | Head and Neck Squamous Cell Carcinoma | Negative | > 1.0 | [3] |

| SCC49 | Head and Neck Squamous Cell Carcinoma | Negative | > 1.0 | [3] |

| SCC84 | Head and Neck Squamous Cell Carcinoma | Negative | > 1.0 | [3] |

| SiHa | Cervical Cancer | Positive | Not specified | [12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

MTT Assay:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow to adhere overnight.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add MTT solution to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure absorbance at the appropriate wavelength to determine cell viability.[3][13]

Clonogenic Survival Assay:

-

Plate a known number of single cells in a culture dish.

-

Treat cells with this compound for a specified duration.

-

Incubate the cells for 1-3 weeks to allow for colony formation.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells to determine the surviving fraction.[14][15]

Workflow Diagram: Cell Viability and Proliferation Assays

References

- 1. "E6 Inhibtion-Mediated Combinatorial Therapy for HPV+ HNSCC" by Sonia Whang [scholarsrepository.llu.edu]

- 2. researchgate.net [researchgate.net]

- 3. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gambogic acid inhibits TNF-α-induced invasion of human prostate cancer PC3 cells in vitro through PI3K/Akt and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gambogic Acid Inhibits MDCK Cyst Enlargement by Suppressing Inflammation via p38 and NF-κB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gambogic Acid Lysinate-induced Cervical Cancer SiHa Cells Apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

S-30-Hydroxygambogic Acid: A Technical Guide to its Origin and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-30-Hydroxygambogic acid, a naturally occurring polyprenylated xanthone. The document details its origin, outlines a protocol for its isolation and purification from its natural source, and discusses the current state of its chemical synthesis. Quantitative data on its biological activity is presented for comparative analysis.

Introduction

This compound is a derivative of gambogic acid, a well-known bioactive compound isolated from the resin of the Garcinia hanburyi tree.[1] Like its parent compound, this compound has attracted interest in the scientific community for its potential therapeutic properties, particularly its cytotoxic effects against cancer cell lines.[1] This guide serves as a technical resource for researchers engaged in the study and development of this and related compounds.

Origin of this compound

This compound is a phytoconstituent of gamboge, the brownish to orange resin secreted by the Garcinia hanburyi tree, which is native to Southeast Asia.[1] It exists as one of several bioactive caged xanthones within the resin, alongside its epimer, 30-hydroxyepigambogic acid, and the more abundant gambogic acid.[1] The presence of these structurally related compounds necessitates sophisticated separation techniques for the isolation of pure this compound.

Isolation and Purification from Natural Source

The primary method for obtaining this compound is through extraction from the resin of Garcinia hanburyi, followed by chromatographic purification.

Experimental Protocol: Isolation and Purification

This protocol is a composite methodology based on established techniques for the separation of polyprenylated xanthones from Garcinia resin.[1]

3.1.1. Materials and Equipment

-

Gamboge resin from Garcinia hanburyi

-

Organic solvents: Ethyl acetate (EtOAc), Methanol (MeOH), Acetonitrile (ACN)

-

Silica gel for column chromatography

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase semi-preparative HPLC column

-

HPLC grade solvents: Methanol, Acetonitrile, Water

-

Acids for mobile phase modification (e.g., formic acid or phosphoric acid)

-

Rotary evaporator

-

Freeze dryer

3.1.2. Extraction Procedure

-

Solvent Extraction: The dried and powdered gamboge resin is extracted exhaustively with an organic solvent such as ethyl acetate or methanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography (Optional Pre-purification): The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate major classes of compounds and enrich the fraction containing xanthones.

-

Semi-preparative HPLC: The enriched xanthone fraction is further purified by semi-preparative HPLC. A typical protocol is as follows:

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water, often with the addition of a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape. A rapid ion-pair HPLC method has also been described using a mixture of methanol-ACN-40 mM KH2PO4 buffer (37.5:37.5:25 v/v/v, containing 0.1% tetradecyltrimethylammonium bromide) for the analytical separation of several xanthones including 30-hydroxygambogic acid.[1]

-

Flow Rate: Appropriate for the semi-preparative column, typically in the range of 3-5 mL/min.

-

Detection: UV detection at a wavelength suitable for xanthones (e.g., 254 nm or 360 nm).

-

Fraction Collection: Fractions are collected based on the retention time of the target compound, which should be determined beforehand using an analytical HPLC method.

-

-

Final Purification and Characterization: The collected fractions containing this compound are pooled, and the solvent is removed under reduced pressure. The final product is typically a solid that can be further dried, for instance, by freeze-drying. The purity and identity of the isolated compound should be confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Isolation and Purification

References

The Biological Activity of S-30-Hydroxygambogic Acid in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-30-Hydroxygambogic acid (30-OH-GA), an analog of the natural product Gambogic Acid, has emerged as a potent anti-cancer agent with a distinct mechanism of action, particularly in human papillomavirus (HPV)-positive cancers. This technical guide provides a comprehensive overview of the biological activity of 30-OH-GA in cancer cells, with a focus on its molecular targets, effects on cell signaling pathways, and induction of apoptosis. This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of key cellular processes to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Gambogic acid (GA) and its derivatives have long been recognized for their anti-cancer properties, including the induction of apoptosis and inhibition of metastasis and angiogenesis.[1] Among these derivatives, this compound (30-OH-GA) has demonstrated enhanced potency and selectivity, particularly in the context of HPV-associated malignancies.[2][3] The primary mechanism of action for 30-OH-GA in HPV-positive cancers is the inhibition of the viral oncoprotein E6.[1][2] This inhibition restores critical tumor suppressor pathways, sensitizing cancer cells to apoptosis.[1] This guide will delve into the specifics of 30-OH-GA's biological activity, providing a foundation for further research and therapeutic development.

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. While extensive quantitative data for 30-OH-GA across a wide spectrum of cancers remains an area of active research, studies have consistently shown its dose-dependent inhibition of cell viability, with notable selectivity for HPV-positive cancer cells.[3]

Table 1: Summary of In Vitro and In Vivo Efficacy of this compound

| Parameter | Cell Lines / Model | Concentration / Dosage | Observed Effect | Reference |

| Cell Viability | HPV+ HNSCC (SCC47, SCC090, SCC104, SCC152), HPV- HNSCC (SCC19, SCC29, SCC49, SCC84), HPV+ Cervical (SiHa, CaSki), HPV- Cervical (Saos-2) | Not explicitly stated in abstract | Dose-dependent inhibition of cell viability. HPV+ cell lines display higher sensitivity. | [3] |

| In Vivo Tumor Growth | HPV+ HNSCC Xenograft (UM-SCC47 cells) | 0.6 mg/kg | In combination with cisplatin, significantly enhances tumor growth inhibition. | [4][5] |

| Apoptosis Induction | HPV+ HNSCC cells | 0.75 µM | Increased Caspase 3/7 activity. | [6] |

Core Mechanism of Action in HPV-Positive Cancers

The primary anti-cancer activity of this compound in HPV-positive cancers stems from its ability to inhibit the E6 oncoprotein.[1][2] High-risk HPV E6 targets the tumor suppressor protein p53 for ubiquitin-mediated degradation and also inhibits the pro-apoptotic protein Caspase 8.[1][2] By inhibiting E6, 30-OH-GA prevents the degradation of these key proteins, leading to the restoration of their normal functions.

This mechanism results in:

-

Increased p53 levels: This leads to the transcriptional activation of downstream targets like the cyclin-dependent kinase inhibitor p21, which can induce cell cycle arrest.[1][4]

-

Increased Caspase 8 levels and activity: This restores the extrinsic apoptosis pathway.[1][3]

-

Increased Caspase 3 levels and activity: As a key executioner caspase, its activation is a central event in apoptosis.[1][4]

Signaling Pathway Diagram

Caption: Inhibition of E6 by this compound restores p53 and Caspase 8 function, leading to apoptosis.

Effects on Other Signaling Pathways

While the primary focus of research on this compound has been on its role as an E6 inhibitor, the parent compound, Gambogic Acid (GA), is known to modulate other critical signaling pathways in cancer cells. It is plausible that 30-OH-GA shares some of these activities.

Gambogic acid has been shown to inhibit the PI3K/AKT/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[6] GA has also been found to suppress the VEGFR2 signaling pathway , thereby inhibiting angiogenesis.[7] Further research is required to determine if 30-OH-GA exerts similar effects.

Potential Additional Signaling Pathway Involvement

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model | Semantic Scholar [semanticscholar.org]

- 6. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Screening of S-30-Hydroxygambogic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-30-Hydroxygambogic acid (GA-OH), a derivative of the natural product Gambogic acid, has emerged as a promising small molecule inhibitor with potent anticancer properties. This technical guide provides an in-depth overview of the discovery, initial screening, and mechanism of action of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data. A significant focus is placed on its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Gambogic acid (GA), a xanthone derived from the resin of the Garcinia hanburyi tree, has been identified as a potent apoptosis inducer in various cancer cells.[1][2] Subsequent structure-activity relationship (SAR) studies on GA led to the discovery of its analog, this compound (GA-OH), which demonstrated improved activity and selectivity.[3] This compound has shown significant potential, particularly in the context of human papillomavirus (HPV)-positive cancers, by inhibiting the viral oncoprotein E6.[3][4] This guide will delve into the initial scientific investigations that have positioned this compound as a molecule of interest for further preclinical and clinical development.

Discovery and High-Throughput Screening

This compound was identified through a process of high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) studies aimed at discovering novel inhibitors of specific cancer-related targets. The parent compound, gambogic acid, was initially identified as a potent apoptosis inducer from a library of natural products using cell-based and caspase-based HTS assays.[1]

Further investigation and chemical modification of the gambogic acid scaffold were undertaken to improve its potency and drug-like properties. This led to the synthesis and evaluation of several derivatives, including this compound.[3] Screening of these analogs for their ability to inhibit key protein-protein interactions in cancer, such as those involving the HPV E6 oncoprotein, revealed the superior activity of this compound.[3]

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

A primary mechanism through which this compound and its parent compound, gambogic acid, exert their anticancer effects is by modulating the STAT3 signaling pathway.[5][6] STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[5][7]

Gambogic acid has been shown to inhibit the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues.[5] This inhibition is mediated, at least in part, through the activation of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[5][6] The suppression of STAT3 activation by gambogic acid leads to the downregulation of several anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), proliferative proteins (e.g., cyclin D1), and angiogenic factors (e.g., VEGF).[5]

dot

Caption: STAT3 Signaling Pathway Inhibition by this compound.

Initial Screening Data

The initial screening of this compound and its parent compound involved evaluating their cytotoxic and anti-proliferative effects against various cancer cell lines. The data is often presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Gambogic acid | T47D (Breast Cancer) | Caspase Activation | 0.78 | [1] |

| Gambogic acid | Human Multiple Myeloma | Apoptosis Induction | Not specified | [5] |

| Gambogic acid | U266 (Multiple Myeloma) | Proliferation | Not specified | [6] |

| This compound | HPV+ HNSCC cell lines | Cell Viability (MTT) | Potent, selective | [3] |

| This compound | HPV- HNSCC cell lines | Cell Viability (MTT) | Less potent | [3] |

Note: Specific IC50 values for this compound across a wide range of cell lines are still emerging in the literature. The available data indicates high potency, particularly in HPV+ cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the initial screening and characterization of this compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate for 10-14 days, changing the medium every 3-4 days, until visible colonies form.

-

Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualization of Experimental Workflow

dot

Caption: Experimental Workflow for this compound Discovery and Screening.

Conclusion and Future Directions

The discovery and initial screening of this compound have established it as a potent anticancer agent with a well-defined mechanism of action involving the inhibition of the STAT3 signaling pathway and induction of apoptosis. Its enhanced activity, particularly in HPV-positive cancers, makes it a compelling candidate for further investigation.

Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and toxicology assessments. Further elucidation of its molecular targets and potential synergistic effects with existing chemotherapeutic agents will also be crucial in advancing this compound towards clinical application. This technical guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

- 1. Mechanism of the inhibition of the STAT3 signaling pathway by EGCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gambogic acid impairs tumor angiogenesis by targeting YAP/STAT3 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gambogic Acid Inhibits STAT3 Phosphorylation Through Activation of Protein Tyrosine Phosphatase SHP-1: Potential Role in Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gambogic acid inhibits STAT3 phosphorylation through activation of protein tyrosine phosphatase SHP-1: potential role in proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of S-30-Hydroxygambogic Acid: A Technical Guide for Drug Development Professionals

Executive Summary

S-30-Hydroxygambogic acid (GA-OH), a derivative of the natural compound gambogic acid, has emerged as a promising preclinical candidate for the treatment of human papillomavirus (HPV)-positive cancers. This technical guide provides a comprehensive overview of the preclinical research findings on this compound, with a focus on its mechanism of action as a potent E6 oncoprotein inhibitor, its in vitro and in vivo efficacy, and detailed experimental methodologies. The data presented herein supports the continued investigation of this compound as a targeted therapeutic agent, particularly in combination with standard chemotherapy for HPV-associated malignancies.

Introduction

Human papillomavirus is a significant etiological agent in a growing number of cancers, most notably head and neck squamous cell carcinoma (HNSCC) and cervical cancer. The viral oncoprotein E6 plays a crucial role in cellular transformation and tumor maintenance by targeting key tumor suppressor proteins, such as p53 and caspase-8, for degradation. This disruption of apoptotic pathways contributes to tumorigenesis and can limit the efficacy of conventional cancer therapies.[1][2] this compound has been identified as a small molecule inhibitor of the HPV E6 oncoprotein, representing a targeted therapeutic strategy to restore apoptotic signaling in HPV-positive cancer cells.[2][3] This document synthesizes the available preclinical data on this compound to inform further research and development efforts.

Mechanism of Action: E6 Oncoprotein Inhibition

This compound exerts its anticancer activity by directly targeting the HPV E6 oncoprotein. By inhibiting E6, it prevents the E6-mediated degradation of critical tumor suppressor and pro-apoptotic proteins. This mechanism of action leads to the restoration of apoptotic pathways, rendering cancer cells more susceptible to cell death.[1][2]

The key molecular events following E6 inhibition by this compound include:

-

Stabilization of p53: Inhibition of E6 prevents the degradation of the p53 tumor suppressor protein, allowing for the activation of its downstream targets involved in cell cycle arrest and apoptosis.[1][2]

-

Increased Caspase-8 levels: this compound treatment leads to an accumulation of caspase-8, a critical initiator caspase in the extrinsic apoptotic pathway.[1][2]

-

Upregulation of p21: The stabilization of p53 leads to the transcriptional activation of p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[1]

-

Activation of Caspase-3: The restoration of upstream apoptotic signals culminates in the activation of caspase-3, an executioner caspase responsible for the biochemical and morphological changes associated with apoptosis.[1]

This targeted mechanism suggests that this compound will have selective activity in HPV-positive cancer cells, a hypothesis supported by in vitro studies.[2]

In Vitro Efficacy

Cell Viability and Selectivity

Studies have demonstrated that this compound exhibits potent and selective cytotoxic activity against HPV-positive cancer cell lines compared to their HPV-negative counterparts. This selectivity is consistent with its mechanism of action as an E6 inhibitor. While specific IC50 values are not consistently reported across studies in a tabular format, dose-response curves indicate that HPV-positive HNSCC and cervical cancer cell lines are significantly more sensitive to this compound-mediated growth inhibition.[2] For instance, this compound was found to be more potent and selective for HPV+ versus HPV- cells when compared to its parent compound, gambogic acid.[2]

Induction of Apoptosis

Consistent with its ability to restore apoptotic signaling, this compound treatment leads to a significant induction of apoptosis in HPV-positive cancer cells. This has been demonstrated through the increased activity of caspases 3 and 7.[2]

In Vivo Efficacy

Xenograft Model in HPV+ HNSCC

The in vivo antitumor activity of this compound has been evaluated in a mouse xenograft model using the HPV-positive HNSCC cell line UM-SCC47.[1] In this model, this compound was administered both as a monotherapy and in combination with the standard chemotherapeutic agent, cisplatin.

While this compound monotherapy did not significantly decrease the rate of tumor growth compared to the vehicle control, the combination of this compound with cisplatin resulted in a significant enhancement of cisplatin's antitumor efficacy.[1][3] The combination therapy led to a greater regression of tumor growth compared to cisplatin alone.[1]

Table 1: In Vivo Efficacy of this compound in Combination with Cisplatin in an HPV+ HNSCC Xenograft Model

| Treatment Group | Dose and Schedule | Outcome | Statistical Significance (vs. Cisplatin alone) |

| Vehicle | Saline | Continued tumor growth | - |

| This compound (GA-OH) | 0.6 mg/kg, intratumoral | No significant decrease in tumor growth rate | - |

| Cisplatin | 5 mg/kg, intraperitoneal | Tumor growth inhibition | - |

| GA-OH + Cisplatin | GA-OH: 0.6 mg/kg, intratumoral; Cisplatin: 5 mg/kg, intraperitoneal | Significantly enhanced tumor growth regression | *p = 0.0105 |

Data sourced from Whang et al., 2025.[1]

Pharmacokinetics and Toxicology

Pharmacokinetics

Specific pharmacokinetic data for this compound are not currently available in the public domain. However, studies on the parent compound, gambogic acid, may provide some initial insights. Intravenously administered gambogic acid in rats demonstrated rapid elimination from the blood and distribution to tissues, with a primary excretion route through the bile. The elimination half-life of gambogic acid was found to be in the range of 15-16 minutes. Further studies are required to determine the pharmacokinetic profile of this compound.

Toxicology

In the in vivo HNSCC xenograft study, the combination of this compound (0.6 mg/kg) and cisplatin was generally well-tolerated, with no overt clinical manifestations of toxicity.[1] However, blood analysis revealed a 4-fold increase in creatine kinase and a 2.4-fold increase in aspartate aminotransferase in the combination therapy group compared to the vehicle group.[1] These findings warrant further investigation in formal toxicology studies to establish a comprehensive safety profile.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

-

Cell Seeding: HPV-positive (e.g., SCC47, SCC090, SCC104, SCC152) and HPV-negative (e.g., SCC19, SCC29, SCC49, SCC84) HNSCC cell lines are seeded at a density of 2 x 10⁴ cells per well in 96-well plates and allowed to adhere overnight.[2]

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 24 hours at 37°C.[2]

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the relative potency of the compound.

Western Blotting

-

Cell Lysis: Cells are treated with this compound at the desired concentrations and for the specified duration. Following treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease inhibitors.[2]

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[2]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, caspase-8, cleaved PARP, cleaved caspase-3, p21, and a loading control like β-actin) at a 1:5000 dilution.[2]

-

Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

In Vivo Xenograft Study

-

Animal Model: Female athymic nude mice are used for the study.[1]

-

Cell Implantation: 2 x 10⁶ UM-SCC47 cells are subcutaneously injected into the flank of each mouse.[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³), after which the mice are randomized into treatment groups.

-

Treatment Administration:

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (width² x length)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis. Animal body weight and general health are monitored throughout the study.

Conclusion and Future Directions

The preclinical data on this compound strongly support its development as a targeted therapeutic for HPV-positive cancers. Its specific mechanism of action, involving the inhibition of the E6 oncoprotein and subsequent restoration of apoptosis, provides a clear rationale for its selective activity. The in vivo data demonstrating a synergistic effect with cisplatin is particularly compelling and suggests a potential clinical application in combination with standard-of-care chemotherapy.

Future research should focus on several key areas:

-

Pharmacokinetic Studies: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.

-

Formulation Development: Improving the solubility and bioavailability of this compound through advanced formulation strategies could enhance its therapeutic potential.

-

Expanded In Vivo Efficacy Studies: Evaluation in other HPV-positive cancer models (e.g., cervical cancer) and patient-derived xenografts (PDXs) would provide further validation of its antitumor activity.

-

Comprehensive Toxicology Studies: Formal toxicology and safety pharmacology studies are required to establish a safe dose for first-in-human clinical trials.

References

- 1. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

Cellular Pathways Modulated by S-30-Hydroxygambogic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-30-Hydroxygambogic acid (GA-OH), a derivative of the natural compound Gambogic acid (GA), has emerged as a promising small molecule with potent anti-cancer properties.[1][2] Extensive research has elucidated its primary mechanism of action, particularly in the context of Human Papillomavirus (HPV)-positive cancers, where it functions as a specific inhibitor of the viral oncoprotein E6.[1][2] This inhibition reactivates crucial tumor suppressor pathways, leading to selective apoptosis in cancer cells. While the primary focus of research has been on its E6-targeting activity, the broader effects of GA-OH on other cellular signaling pathways are less characterized. This guide provides a comprehensive overview of the known cellular pathways modulated by this compound, with a comparative analysis of its parent compound, Gambogic acid, to infer potential, yet unconfirmed, mechanisms of action.

Core Mechanism of Action: Inhibition of HPV E6 Oncoprotein

In HPV-positive cancers, the E6 oncoprotein plays a critical role in tumorigenesis by promoting the degradation of the tumor suppressor protein p53 and the pro-apoptotic protein caspase-8.[1][2] this compound has been identified as a potent inhibitor of the E6 oncoprotein.[1][2] By binding to E6, GA-OH disrupts its interaction with p53 and caspase-8, leading to their stabilization and subsequent activation of downstream apoptotic pathways.[1][2] This targeted action provides a therapeutic window for HPV-positive malignancies.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, Gambogic acid.

Table 1: In Vitro Efficacy of Gambogic Acid (GA) Against E6-Protein Interactions

| Target Interaction | IC50 (µM) | Reference |

| E6-Caspase 8 Binding | 1.9 | [1] |

| E6-E6AP Binding | 1.7 | [1] |

Table 2: Cell Viability (MTT Assay) of HPV+ and HPV- Cell Lines Treated with this compound (GA-OH)

| Cell Line | HPV Status | Treatment Concentration (µM) | % Viability (approx.) | Reference |

| SCC47 | Positive | 0.5 | 60 | [1] |

| SCC90 | Positive | 0.5 | 50 | [1] |

| SCC104 | Positive | 0.5 | 40 | [1] |

| SiHa | Positive | 0.5 | 55 | [1] |

| CaSki | Positive | 0.5 | 65 | [1] |

| SCC19 | Negative | 0.5 | 80 | [1] |

| SCC84 | Negative | 0.5 | 90 | [1] |

Table 3: In Vivo Efficacy of this compound (GA-OH) in a Xenograft Mouse Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| GA-OH + Cisplatin | 0.6 mg/kg GA-OH | Significantly increased efficacy of cisplatin | [3][4] |

Signaling Pathways Modulated by this compound

E6-p53/Caspase-8 Apoptosis Pathway (Confirmed for GA-OH)

This compound directly inhibits the HPV E6 oncoprotein, preventing the degradation of p53 and caspase-8.[1][2] This leads to the activation of the intrinsic and extrinsic apoptotic pathways. Stabilized p53 can induce the expression of pro-apoptotic proteins like Bax, while active caspase-8 initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent cell death.

NF-κB Signaling Pathway (Inferred from Gambogic Acid Data)

Gambogic acid is a known inhibitor of the NF-κB signaling pathway.[5][6] It has been shown to suppress the activation of IKKβ, a key kinase in the canonical NF-κB pathway.[5] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory and anti-apoptotic genes. While not directly demonstrated for GA-OH, its structural similarity to GA suggests it may share this activity.

PI3K/Akt/mTOR Signaling Pathway (Inferred from Gambogic Acid Data)

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Gambogic acid has been shown to inhibit this pathway by down-regulating the levels of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).[7][8] This inhibition can lead to cell cycle arrest and apoptosis. Given the importance of this pathway in cancer, it is plausible that GA-OH may also exert its anti-cancer effects through modulation of PI3K/Akt/mTOR signaling.

STAT3 Signaling Pathway (Inferred from Gambogic Acid Data)

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis. Gambogic acid has been demonstrated to inhibit both constitutive and inducible STAT3 activation by inhibiting the activation of upstream kinases like JAK1 and JAK2.[9][10] This leads to the downregulation of STAT3 target genes, including those involved in anti-apoptosis (Bcl-2, Bcl-xL) and angiogenesis (VEGF). The potential for GA-OH to modulate this pathway warrants further investigation.

References

- 1. Gambogic acid exhibits anti-psoriatic efficacy through inhibition of angiogenesis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "E6 Inhibtion-Mediated Combinatorial Therapy for HPV+ HNSCC" by Sonia Whang [scholarsrepository.llu.edu]

- 3. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gambogic acid inhibits TNF-α-induced invasion of human prostate cancer PC3 cells in vitro through PI3K/Akt and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gambogic acid affects ESCC progression through regulation of PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gambogic Acid Inhibits STAT3 Phosphorylation Through Activation of Protein Tyrosine Phosphatase SHP-1: Potential Role in Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gambogic acid inhibits STAT3 phosphorylation through activation of protein tyrosine phosphatase SHP-1: potential role in proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of S-30-Hydroxygambogic Acid for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-30-Hydroxygambogic acid (GA-OH), a derivative of gambogic acid, has emerged as a compound of significant interest in oncological research.[1] Notably, it has been identified as a potent inhibitor of the human papillomavirus (HPV) E6 oncoprotein, a key driver in the pathogenesis of HPV-positive cancers, including a significant portion of head and neck squamous cell carcinomas.[1][2] By disrupting the E6-mediated degradation of crucial tumor suppressor proteins such as p53 and caspase-8, this compound facilitates the restoration of apoptotic signaling pathways, thereby sensitizing cancer cells to therapeutic interventions.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action to aid researchers in its application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its solubility, stability, and bioavailability, which are critical parameters for both in vitro and in vivo studies.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₈H₄₄O₉ |

| Molecular Weight | 644.75 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| CAS Number | 881027-36-7 |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| DMSO | A 10 mM stock solution (6447.5 mg/L or 6.45 mg/mL) can be prepared.[1] |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Water | Poor aqueous solubility is a known characteristic of gambogic acid and its derivatives.[3][4] |

| Ethanol | Data not available |

Table 3: Stability and Storage of this compound

| Condition | Recommendation |

| Solid (Powder) | Store at -20°C for up to 3 years.[5] |

| In Solvent | Store at -80°C for up to 1 year.[5] |

| pH Stability | Gambogic acid, the parent compound, is known to be susceptible to degradation under alkaline conditions.[6] Specific data for this compound is not available. |

| Thermal Stability | The parent compound, gambogic acid, has poor thermal stability.[3] Specific data for this compound is not available. |

Experimental Protocols

Protocol 1: Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid compound using a capillary melting point apparatus.

Materials:

-

This compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to determine a rough melting range.

-

Accurate Determination: For an accurate measurement, set the starting temperature to approximately 20°C below the estimated melting point. Heat at a slow, controlled rate (1-2 °C/min).

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)

-

Small glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer. The excess solid should be visible to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., the mobile phase for HPLC or a solvent in which the compound is freely soluble for UV-Vis).

-

Quantification: Determine the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometric method with a standard curve.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of the HPV E6 oncoprotein, which leads to the reactivation of apoptotic pathways.

HPV E6-Mediated Degradation of p53 and its Inhibition

In HPV-positive cancer cells, the E6 oncoprotein forms a complex with the cellular ubiquitin ligase E6-associated protein (E6AP). This complex then targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation.[7][8] This abrogation of p53 function allows cancer cells to evade apoptosis and proliferate uncontrollably. This compound has been shown to inhibit the E6 oncoprotein, preventing the degradation of p53.[1]

Caption: Inhibition of HPV E6-mediated p53 degradation by this compound.

Induction of Caspase-Dependent Apoptosis

By stabilizing p53, this compound allows for the transcription of pro-apoptotic genes. Furthermore, inhibition of E6 prevents the degradation of other pro-apoptotic proteins like caspase-8.[1][2] This leads to the activation of the caspase cascade, including the executioner caspase-3, culminating in apoptosis.[1]

Caption: this compound-induced caspase-dependent apoptosis pathway.

Experimental Workflow: Cytotoxicity Assessment

A crucial step in the evaluation of any potential anticancer compound is the assessment of its cytotoxicity against cancer cell lines. The following workflow outlines a general procedure for determining the cytotoxic effects of this compound.

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

References

- 1. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG₂₀₀₀ micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 30-Hydroxygambogic acid | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the E6/E6AP/p53 complex required for HPV-mediated degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S-30-Hydroxygambogic Acid in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: S-30-Hydroxygambogic acid (also known as GA-OH) is a derivative of the natural compound Gambogic acid.[1][2] While Gambogic acid itself has demonstrated anti-tumor activities, it is characterized by poor water solubility, which can present challenges for its use in aqueous in vitro experimental systems.[3][4] this compound has been identified as having improved solubility and potent biological activity, making it a compound of significant interest for therapeutic research.[2] This document provides a detailed protocol for the proper dissolution and preparation of this compound for use in a variety of in vitro assays.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound solutions for in vitro experiments.

| Parameter | Value | Solvent | Source |

| Stock Solution Concentration | 10 mM | DMSO | [1] |

| (6447.5 mg/L or 6.4475 µg/µL) | [1] | ||

| Recommended Stock vs. Working Solution Ratio | ≥ 1000x | DMSO | [5] |

| Storage of Stock Solution (in solvent) | -80°C for up to 1 year | DMSO | [5] |

| Storage of Powder | -20°C for up to 3 years | - | [5] |

Experimental Protocol: Preparation of this compound Solutions

This protocol details the steps for preparing a stock solution of this compound and subsequent working solutions for in vitro assays.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Sonicator (optional)

-

Target aqueous buffer or cell culture medium

Procedure:

1. Preparation of a 10 mM DMSO Stock Solution:

a. Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.45 mg of the compound. b. Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO. c. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to facilitate dissolution if necessary.[5] d. Visually inspect the solution to ensure there are no visible particulates. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -80°C.[5]

2. Preparation of Working Solutions for In Vitro Assays:

a. Determine the final desired concentration of this compound in your in vitro assay. b. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. c. It is recommended to perform a serial dilution of the stock solution in DMSO before adding it to the final aqueous medium to minimize the risk of precipitation.[5] For example, to achieve a final concentration of 1 µM in 2 mL of cell culture medium, you can first dilute the 10 mM stock solution to 1 mM in DMSO. d. To avoid precipitation of the compound upon addition to the aqueous medium, it is advisable to pre-warm both the diluted stock solution and the cell culture medium or buffer to 37°C.[5] e. Add the appropriate volume of the diluted this compound solution to your cell culture medium or buffer. For the example above, add 2 µL of the 1 mM solution to 2 mL of medium. f. Mix the final working solution thoroughly by gentle pipetting or inversion. g. If any precipitation is observed, the solution can be sonicated to aid in re-dissolving the compound.[5] h. Important: Always prepare a vehicle control using the same final concentration of DMSO as in the experimental conditions.

Signaling Pathways and Experimental Workflows

Caption: Workflow for this compound Solution Preparation.

References

- 1. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 30-Hydroxygambogic acid | TargetMol [targetmol.com]

Application Notes and Protocols: S-30-Hydroxygambogic Acid for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of S-30-Hydroxygambogic acid (GA-OH) in in vivo mouse models, based on currently available scientific literature. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound (GA-OH) is a derivative of the natural compound gambogic acid, which has demonstrated potent anti-cancer properties.[1] GA-OH has been identified as a promising therapeutic agent, particularly in the context of Human Papillomavirus (HPV)-positive cancers, where it functions as an inhibitor of the viral oncoprotein E6.[1][2][3] This document outlines the established dosage, administration, and experimental procedures for in vivo studies in mice, with a focus on a xenograft model of HPV+ head and neck squamous cell carcinoma (HNSCC).

Recommended Dosage and Administration

The recommended dosage of this compound for in vivo mouse models has been determined through dose-finding studies. The optimal dose aims to maximize therapeutic efficacy while minimizing toxicity.

Dose-Finding and Tolerability

A dose-finding study in CD-1 immunodeficient nude mice with HPV+ HNSCC xenografts evaluated dosages ranging from 5 mg/kg down to 0.25 mg/kg.[4]

-

5 mg/kg: This initial dose, based on studies of the parent compound gambogic acid, resulted in toxicity, including swelling, redness, and tenderness at the injection site.[4]

-

3 mg/kg: This dosage still produced minor irritation and adverse reactions.[4]

-

<1 mg/kg: Concentrations below 1 mg/kg were found to be non-toxic.[4]

-

0.6 mg/kg: This concentration was identified as the optimal dose, predicted to minimize toxicity and maximize efficacy.[4][5]

Administration Route

The established route of administration for this compound in the HPV+ HNSCC xenograft model is intratumoral (i.t.) injection .[4] While other administration routes have been explored for the parent compound, gambogic acid, data for intravenous or oral administration of this compound in mice is not currently available.

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal in vivo study of this compound.

Table 1: Dosage and Administration of this compound

| Parameter | Value | Reference |

| Mouse Model | CD-1 (Crl: CD1-Foxn1nu-086) immunodeficient nude mice | [4] |

| Tumor Model | Subcutaneous xenograft of UMSCC47 ffLuc-eGFP cells (HPV+ HNSCC) | [4] |

| Optimal Dosage | 0.6 mg/kg | [4][5] |

| Administration Route | Intratumoral (i.t.) | [4] |

| Vehicle | Saline | [4] |

| Injection Volume | 125 µL | [4] |

| Treatment Schedule | Injections on Day 1 and 2 of a 3-day cycle, repeated 5 times | [4] |

Table 2: Observed Toxicity of this compound in Combination Therapy

| Biomarker | Fold Increase (Combination vs. Vehicle) | p-value | Reference |

| Creatine Kinase | 4-fold | < 0.0001 | [4] |

| Aspartate Aminotransferase | 2.4-fold | 0.0057 | [4] |

Note: Toxicity data is for the combination of this compound (0.6 mg/kg, i.t.) and cisplatin (5 mg/kg, intraperitoneally).

Experimental Protocols

This section provides a detailed methodology for an in vivo efficacy study of this compound in a mouse xenograft model of HPV+ HNSCC, as described in the literature.[4]

Cell Culture and Reagents

-

Cell Line: UMSCC47 ffLuc-eGFP (human HPV+ head and neck cancer cell line) is used for in vivo visualization.

-

This compound (GA-OH): Dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted to the final concentration in saline immediately before use.

Tumor Implantation and Animal Maintenance

-

Subcutaneously inject 1 x 107 UMSCC47 ffLuc-eGFP cells into the flank of CD-1 immunodeficient nude mice.

-

Allow tumors to establish and grow for one week.

-

Randomly assign mice to experimental groups (typically n=10 per group).

Treatment Regimen

-

On Day 1 of the treatment cycle, administer 125 µL of this compound (0.6 mg/kg) or vehicle (saline) via direct intratumoral injection.

-

On Day 2, for combination therapy studies, administer the chemotherapeutic agent (e.g., cisplatin at 5 mg/kg, intraperitoneally) in addition to the second intratumoral injection of this compound.

-

No treatment is given on Day 3.

-

Repeat this 3-day cycle for a total of 5 cycles (approximately 2.5 weeks).

Tumor Growth Monitoring and Endpoint

-

Monitor tumor growth regularly by caliper measurements.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice (e.g., via CO2 inhalation followed by cardiac puncture).

-

Collect blood for serum and hematological analysis.

-

Dissect, photograph, and weigh the tumors.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway in HPV+ Cancer

Caption: this compound inhibits the E6 oncoprotein, leading to the stabilization of p53 and Caspase-8 and subsequent induction of apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Supplementary Information: The Parent Compound, Gambogic Acid

While data on this compound is currently limited to the described model, research on its parent compound, gambogic acid (GA), may provide additional context for future studies. It is crucial to note that these findings are for a different, albeit related, compound and may not be directly translatable to this compound.

-

Alternative Signaling Pathways: Gambogic acid has been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.[6] It has also been reported to induce apoptosis through various other mechanisms, including the generation of reactive oxygen species (ROS) and modulation of the NF-κB and PI3K/AKT signaling pathways.[7]

-

Different Administration Routes: In vivo studies with gambogic acid in mice have utilized intravenous (i.v.) and intraperitoneal (i.p.) administration routes, with dosages ranging from 2 mg/kg to as high as 100 mg/kg in some studies.[7]

-

Broader Anti-Cancer Activity: Gambogic acid has demonstrated anti-tumor effects in a wider range of cancer models, including lung, liver, breast, pancreatic, and prostate cancer.[1]

Researchers are encouraged to consider these findings when designing novel experimental protocols for this compound, while also recognizing the need for specific dose-finding and toxicity studies for this distinct molecule.

References

- 1. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "E6 Inhibtion-Mediated Combinatorial Therapy for HPV+ HNSCC" by Sonia Whang [scholarsrepository.llu.edu]

- 4. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model | Semantic Scholar [semanticscholar.org]

- 6. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-30-Hydroxygambogic Acid in HPV+ HNSCC Xenograft Studies

Introduction

Human Papillomavirus (HPV)-positive Head and Neck Squamous Cell Carcinoma (HPV+ HNSCC) represents a distinct clinical entity of HNSCC, often associated with the expression of viral oncoproteins E6 and E7.[1][2] The E6 oncoprotein is a major contributor to oncogenesis, primarily by promoting the degradation of key tumor suppressor proteins, including p53 and pro-caspase-8, thereby allowing cancer cells to evade apoptosis.[3][4][5]

S-30-Hydroxygambogic acid (GA-OH), a derivative of Gambogic acid, has been identified as a potent and selective small-molecule inhibitor of the HPV E6 oncoprotein.[3][4] By binding to E6, GA-OH prevents the degradation of p53 and caspase-8, restoring critical apoptotic pathways.[4][6] This mechanism makes HPV+ cancer cells more susceptible to conventional chemotherapeutic agents like cisplatin.[3] These notes provide detailed protocols for utilizing GA-OH in preclinical HPV+ HNSCC xenograft studies to evaluate its therapeutic efficacy, both as a standalone agent and in combination therapy.

Mechanism of Action

In HPV+ HNSCC, the E6 oncoprotein forms a complex with the E6-associated protein (E6AP), an E3 ubiquitin ligase. This complex targets the tumor suppressor p53 for proteasomal degradation.[4][5] E6 also directly binds to pro-caspase-8, marking it for degradation and blocking the extrinsic apoptosis pathway.[3][4]

This compound directly binds to the E6 oncoprotein, disrupting its interaction with both E6AP and pro-caspase-8.[4] This inhibition leads to:

-

Stabilization of p53: Increased levels of p53 lead to the upregulation of its target genes, such as the cell cycle inhibitor p21.[4][7]

-

Restoration of Caspase-8: Increased levels of pro-caspase-8 restore the cell's ability to undergo apoptosis in response to stimuli like chemotherapy.[3][4]

-

Induction of Apoptosis: The restored apoptotic signaling cascade, marked by the cleavage and activation of caspase-8 and downstream effectors like caspase-3 and PARP, leads to selective cell death in HPV+ cancer cells.[4][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | HPV Status | Assay Type | Endpoint | GA-OH IC₅₀ (µM) | Reference |

| UM-SCC47 | Positive | MTT | Viability | ~0.5 - 1.0 | [4] |

| UPCI-SCC090 | Positive | MTT | Viability | ~0.5 - 1.0 | [4] |

| UPCI-SCC104 | Positive | MTT | Viability | < 0.5 | [4] |

| UM-SCC152 | Positive | MTT | Viability | ~0.5 - 1.0 | [4] |

| UM-SCC19 | Negative | MTT | Viability | > 2.0 | [4] |

| UM-SCC29 | Negative | MTT | Viability | > 2.0 | [4] |

IC₅₀ values are estimated from published dose-response curves and demonstrate selectivity for HPV+ cell lines.

Table 2: In Vivo Dosing and Administration Protocol for Xenograft Studies

| Agent | Dose | Vehicle | Route of Administration | Frequency | Reference |

| This compound (GA-OH) | 0.6 mg/kg | Saline | Intratumoral (IT) | Day 1 of a 3-day cycle, repeated 5 times | [3] |

| Cisplatin | 5 mg/kg | Saline | Intraperitoneal (IP) | Day 2 of a 3-day cycle, repeated 5 times | [3] |

| Vehicle Control | N/A | Saline | Intratumoral (IT) | Day 1 of a 3-day cycle, repeated 5 times | [3] |

Table 3: In Vivo Toxicity Profile of GA-OH and Cisplatin Combination

| Biomarker | Treatment Group (vs. Vehicle) | Fold Change | Significance (p-value) | Interpretation | Reference |

| Creatine Kinase | Cisplatin + GA-OH | ~4-fold | < 0.0001 | Indicates potential muscle stress or damage. | [3] |

| Aspartate Aminotransferase (AST) | Cisplatin + GA-OH | ~2.4-fold | 0.0057 | Indicates potential liver stress. | [3] |

No other overt clinical manifestations of toxicity were noted at the 0.6 mg/kg dose of GA-OH.[3]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol determines the concentration of GA-OH that inhibits the growth of HPV+ HNSCC cells by 50% (IC₅₀).

Materials:

-

HPV+ HNSCC cell lines (e.g., UM-SCC47, UPCI-SCC090) and HPV- HNSCC cell lines (e.g., UM-SCC19) for selectivity assessment.[4]

-

Complete culture medium (e.g., DMEM with 10% FBS).[8]

-

This compound (GA-OH).[3]

-

Dimethyl sulfoxide (DMSO) for stock solution.[3]

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[9]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Preparation: Prepare a 10 mM stock solution of GA-OH in DMSO.[3] Create serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO equivalent).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 24-72 hours.[4]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals form.[9]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value using graphing software (e.g., GraphPad Prism).[4]

Protocol 2: Western Blot Analysis for Apoptotic Markers

This protocol verifies the mechanism of action of GA-OH by detecting changes in key protein levels.

Materials:

-

Treated cell lysates or homogenized tumor tissue from xenograft studies.

-

Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer system (wet or semi-dry).

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p53, anti-p21, anti-caspase-8 (full-length and cleaved), anti-caspase-3 (full-length and cleaved), anti-PARP, anti-β-actin (loading control).[4][8]

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse cells or homogenized tumor tissue in lysis buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

-

Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.[10]

Protocol 3: HPV+ HNSCC Xenograft Mouse Model and Treatment

This protocol details the establishment of a subcutaneous xenograft model and the administration of GA-OH in combination with cisplatin.

Materials:

-

HPV+ HNSCC cells (e.g., UM-SCC47).[3]

-

6-8 week old immunodeficient mice (e.g., CD-1 nude mice).[3]

-

Matrigel (optional, can improve tumor take-rate).[6]

-

This compound (GA-OH), Cisplatin, and saline.[3]

-

Calipers for tumor measurement.

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ UM-SCC47 cells in 100-200 µL of saline (or a 1:1 mixture with Matrigel) into the flank of each mouse.[3]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animal weight and health status regularly.

-

Animal Grouping: Randomize mice into treatment groups (n=5-10 per group):

-

Group A: Vehicle (Saline)